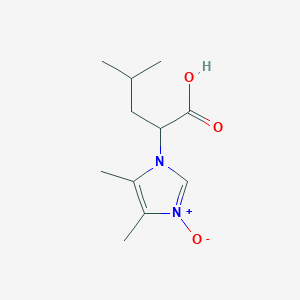

1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide typically involves multi-step organic reactions. One possible route could be:

Starting Material: Begin with a suitable imidazole derivative.

Alkylation: Introduce the 1-carboxy-3-methylbutyl group through an alkylation reaction.

Oxidation: Oxidize the imidazole ring to introduce the 3-oxide functionality.

Purification: Purify the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:

Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be used.

Catalysts and Reagents: Use of specific catalysts and reagents to improve yield and selectivity.

Quality Control: Implementing quality control measures to ensure the purity and consistency of the product.

化学反应分析

Types of Reactions

1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation to form different oxides or other functional groups.

Reduction: Reduction reactions to remove the oxide group.

Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole ring or the alkyl chain.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common organic solvents like ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield higher oxides, while reduction could lead to deoxygenated derivatives.

科学研究应用

Scientific Research Applications

1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide has shown promise in various scientific research areas:

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have indicated that it exhibits significant antimicrobial activity against various pathogens. For instance, a study demonstrated its efficacy against bacterial strains at varying concentrations, showing an increase in the zone of inhibition with higher concentrations .

Anticancer Research

Research has explored its potential as an anticancer agent. Molecular docking studies suggest that it interacts with key proteins involved in cancer pathways, potentially inhibiting their activity and affecting tumor growth .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological responses. This mechanism is crucial for developing therapeutic agents targeting metabolic disorders .

Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in industrial applications:

Catalysis

Due to its unique structure, it may serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

Case Studies

Several studies have documented the applications of this compound:

Study on Antimicrobial Activity

A research article published in the Journal of Medicinal and Chemical Sciences evaluated the antimicrobial properties of various derivatives of imidazoles. The study found that increasing the concentration of this compound from 1 mg/mL to 2 mg/mL significantly increased its antimicrobial efficacy against multiple bacterial strains .

Molecular Docking Studies

In another study focusing on anticancer properties, molecular docking simulations revealed that this compound effectively binds to DNA gyrase enzyme (a target for antibacterial drugs), suggesting potential use in developing new treatments for bacterial infections and cancer therapies .

作用机制

The mechanism of action of 1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide would involve its interaction with specific molecular targets. This could include:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Pathway Modulation: Affecting signaling pathways to alter cellular functions.

相似化合物的比较

Similar Compounds

1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole: Lacks the 3-oxide functionality.

4,5-dimethyl-1H-imidazole 3-oxide: Lacks the 1-carboxy-3-methylbutyl group.

1-(1-carboxy-3-methylbutyl)-1H-imidazole 3-oxide: Lacks the 4,5-dimethyl groups.

Uniqueness

1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide is unique due to the presence of both the 1-carboxy-3-methylbutyl group and the 3-oxide functionality, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

1-(1-Carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide, also known as HIMO (Hydroxy-4,5-dimethyl-imidazole 3-oxide), is a complex organic compound belonging to the imidazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. HIMO and its derivatives have shown efficacy against various bacterial strains. For instance, studies have indicated that compounds similar to HIMO exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes and inhibition of protein synthesis.

| Compound | Zone of Inhibition (mm) |

|---|---|

| HIMO | 20 |

| Streptomycin | 28 |

| Norfloxacin | 30 |

This table summarizes the antimicrobial activity of HIMO compared to standard antibiotics .

Antitumor Activity

Research indicates that imidazole derivatives can inhibit tumor cell proliferation. A study demonstrated that HIMO exhibited antiproliferative effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell cycle progression. The compound's ability to interfere with DNA synthesis was noted as a critical mechanism in its antitumor activity .

Anti-inflammatory Effects

Imidazole compounds have also been explored for their anti-inflammatory properties. HIMO has been shown to reduce inflammatory markers in vitro, suggesting a role in modulating immune responses. This property could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of HIMO can be attributed to several mechanisms:

- Enzyme Inhibition : HIMO may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.

- DNA Interaction : The compound can intercalate with DNA, disrupting replication and transcription processes.

- Membrane Disruption : It affects the integrity of microbial membranes, leading to cell death.

Case Studies

Several studies have explored the therapeutic potential of HIMO:

- Case Study 1 : A study involving the treatment of hepatoma cells with HIMO showed a significant decrease in cell viability, indicating its potential as an anticancer agent. The results highlighted a reduction in DNA and RNA synthesis by approximately 72% and 65%, respectively .

- Case Study 2 : Another investigation focused on the anti-inflammatory effects of imidazole derivatives, including HIMO, which demonstrated a reduction in pro-inflammatory cytokines in cultured macrophages .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide, and how can reaction conditions be optimized?

- Methodology : Utilize a multi-step approach involving precursor imidazole derivatives, formaldehyde, and hydroxylamine hydrochloride under controlled pH (e.g., ammonium chloride buffer). Stirring at room temperature for 20 hours, followed by filtration, washing with cold ethanol, and recrystallization from aqueous ethanol can yield the target compound. Adjusting molar ratios of reactants (e.g., 1.2:1 formaldehyde-to-precursor) and reaction time may improve purity (>95%) and yield (≥70%) .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis and HPLC.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxy group, N-O stretch at ~1250 cm⁻¹ for the 3-oxide moiety) .

- NMR (¹H/¹³C) : Assign signals for methyl groups (δ ~1.2–1.5 ppm for 3-methylbutyl chain), aromatic protons (δ ~7.0–7.5 ppm for imidazole ring), and carboxy carbon (δ ~175 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the imidazole backbone .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic structure and stability of the 3-oxide group?

- Methodology :

- Functional selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., Becke’s 1993 parameterization) to account for electron correlation in the nitro oxide group. Basis sets like 6-31G(d,p) balance accuracy and computational cost .

- Analysis : Calculate HOMO-LUMO gaps to assess reactivity and compare with experimental UV-Vis spectra. Evaluate Mulliken charges to identify electron-deficient regions (e.g., N-oxide oxygen) .

- Validation : Benchmark computed bond lengths/angles against X-ray crystallographic data (if available) .

Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX software address them?

- Challenges : Disordered solvent molecules, twinning due to flexible 3-methylbutyl chain, or weak diffraction from light atoms (e.g., oxygen in N-oxide).

- Methodology :

- SHELXL : Apply restraints for bond distances/angles in disordered regions. Use TWIN/BASF commands for twinned crystals .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty and validate hydrogen-bonding networks (e.g., between carboxy and N-oxide groups) .

Q. How can discrepancies between experimental and computational data (e.g., dipole moments, vibrational frequencies) be reconciled?

- Methodology :

- Error analysis : Compare DFT-predicted vs. experimental IR/NMR spectra. Adjust solvent effects (e.g., PCM model for polar solvents) or include anharmonic corrections for vibrational modes .

- Multi-method validation : Cross-check results with MP2 or CCSD(T) calculations for critical parameters (e.g., N-O bond length) .

Q. What mechanistic insights explain the reactivity of the 3-oxide group in nucleophilic or redox reactions?

- Methodology :

- Kinetic studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy under varying pH/temperature.

- Computational modeling : Map potential energy surfaces (PES) for pathways (e.g., oxide reduction to imidazole) using transition-state theory .

- Case study : Analogous imidazole 3-oxide derivatives undergo ring-opening reactions via acid-catalyzed pathways, as shown by kinetic isotope effects .

属性

IUPAC Name |

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-7(2)5-10(11(14)15)12-6-13(16)9(4)8(12)3/h6-7,10H,5H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAGWYXCCVYCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1C(CC(C)C)C(=O)O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。